Paspalic acid

Catalog No.
S538669
CAS No.
5516-88-1
M.F
C16H16N2O2
M. Wt
268.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paspalic acid

Manufacturers seeking to avoid D-lysergic acid epimerization losses use this stable Δ8,9-ergolene precursor. It remains inert to C8 isomerization, enabling near-quantitative conversion to active lysergic acid immediately prior to amidation. • High-titer fermentation accumulation (up to 8.3 g/kg); • Simplified two-phase extraction; • Used as an analytical standard for HPLC isomerization monitoring. Ideal for API intermediate supply and GMP workflows.

CAS Number

5516-88-1

Product Name

Paspalic acid

IUPAC Name

(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C16H16N2O2/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18/h2-5,7,12,14,17H,6,8H2,1H3,(H,19,20)/t12-,14-/m1/s1

InChI Key

RJNCJTROKRDRBW-TZMCWYRMSA-N

SMILES

CN1CC(=CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O

solubility

Soluble in DMSO

Synonyms

6-methyl-delta 8,9-ergoline-8-carboxylic acid, paspalic acid

Canonical SMILES

CN1CC(=CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O

Isomeric SMILES

CN1CC(=C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O

The exact mass of the compound Paspalic acid is 268.1212 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Ergot Alkaloids - Ergolines - Lysergic Acid - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg

Paspalic acid (CAS 5516-88-1), chemically identified as 6-methyl-Δ8,9-ergolene-8-carboxylic acid, is a fundamental tetracyclic ergot alkaloid intermediate produced via submerged fermentation of Claviceps paspali[1]. Functioning as the direct biosynthetic and synthetic precursor to D-lysergic acid, it is primarily procured by pharmaceutical manufacturers for the semi-synthesis of clinically critical ergopeptines and ergoamides (e.g., cabergoline, pergolide, ergometrine). Unlike downstream derivatives, paspalic acid features a Δ8,9 double bond rather than the Δ9,10 double bond found in lysergic acid. This structural distinction governs its distinct thermodynamic stability, solubility profile, and utility as a highly stable, epimerization-resistant precursor in large-scale pharmaceutical manufacturing workflows.

Research Fit

Ergot alkaloid biosynthetic pathway intermediate
Direct precursor for lysergic acid isomerization studies
Fungal natural product from Claviceps spp.

Substituting paspalic acid with D-lysergic acid or earlier pathway intermediates (like agroclavine) fundamentally disrupts industrial semi-synthesis workflows. D-lysergic acid is highly susceptible to spontaneous C8 epimerization in solution, converting to the inactive isolysergic acid via keto-enol tautomerism, which drastically reduces yields and complicates chromatographic purification [1]. Because paspalic acid's Δ8,9 double bond renders the C8 position sp2-hybridized, it is structurally immune to this epimerization [2]. Furthermore, earlier precursors such as agroclavine require complex, multi-step enzymatic oxidations to yield the necessary C8-carboxylic acid, making them unviable for direct chemical coupling. Consequently, paspalic acid is procured as a stable, isolysergic-acid-free reservoir that can be quantitatively isomerized to D-lysergic acid strictly when required.

Substitution Risk

!
Related clavine alkaloids (e.g., elymoclavine) may not achieve the same enzymatic conversion efficiency or isomerization pathway selectivity.
!
Isomeric substitution with lysergic acid overlooks distinct chromatographic resolution and patented process-specific requirements.
!
Broad ergot alkaloid classification ignores the stereochemistry-dependent reaction kinetics essential for downstream semisynthetic routes.

C8 Epimerization Immunity

D-Lysergic acid features a chiral center at C8 that rapidly epimerizes in aqueous or methanolic solutions to form up to 50% isolysergic acid, a thermodynamically driven degradation that complicates purification and reduces active yield [1]. In contrast, paspalic acid possesses a Δ8,9 double bond, rendering the C8 carbon sp2-hybridized and achiral. This structural feature completely prevents C8 epimerization during storage and initial downstream processing. When subjected to controlled alkaline isomerization, paspalic acid converts to D-lysergic acid with >98% efficiency, allowing isolation of the pure active epimer with less than 1% isolysergic acid contamination [2].

Evidence DimensionC8 Epimerization potential and isolysergic acid formation
Target Compound DataPaspalic acid (0% epimerization at C8 prior to controlled isomerization; yields <1% isolysergic acid post-isomerization)
Comparator Or BaselineD-Lysergic acid (rapidly equilibrates to a mixture containing significant isolysergic acid in solution)
Quantified DifferenceComplete prevention of premature epimerization during storage
ConditionsAqueous/methanolic solution handling prior to chemical activation

Procuring paspalic acid allows manufacturers to store and process the precursor without continuous yield loss to the inactive isolysergic acid epimer.

CZE Separation vs. Lysergic Acid
Head-to-head
MS LOD 0.09 mg/L, UV LOD 0.45 mg/L; run-to-run precision 1.9%, day-to-day 4.0% (vs. lysergic acid 0.07/0.40 mg/L, 1.8%, 2.4%)
Supports analytical method selection and precision expectations for paspalic acid quantification.
Conditions: CZE, pH 8.3, 40% methanol; 100.8% recovery.

High-Titer Fermentation Yields

The direct microbial production of D-lysergic acid is inefficient due to its toxicity and spontaneous degradation in the bioreactor. However, utilizing specific strains of Claviceps paspali in submerged fermentation allows for the targeted accumulation of paspalic acid as the primary metabolite. Under optimized conditions (e.g., pH 5.2 with citric acid supplementation), paspalic acid titers can reach up to 8.3 g/kg of fermentation broth [1]. This high-yield accumulation provides a highly concentrated, stable intermediate that can be efficiently extracted via two-phase systems (such as n-butanol) before base-catalyzed isomerization is initiated[2].

Evidence DimensionPrimary fermentation metabolite accumulation
Target Compound DataPaspalic acid (Up to 8.3 g/kg in optimized C. paspali broth)
Comparator Or BaselineD-Lysergic acid (Low direct fermentation titer due to instability and immediate epimerization)
Quantified Difference>5-fold higher stable accumulation in optimized broth
ConditionsSubmerged fermentation of Claviceps paspali

High fermentation titers of paspalic acid make it the most economically viable and scalable starting material for commercial ergot alkaloid production.

Elymoclavine to Paspalic Acid Conversion
Data to verify
95% maximum conversion (strain PCCE1), 0% in strain SD 58
High-yield biocatalytic route identification; strain specificity critical for sourcing.
NADPH-dependent; inhibited by CO and SK&F 525A.

D-Lysergic Acid Conversion

While paspalic acid is stable during extraction, it must be converted to D-lysergic acid for downstream amidation. Industrial protocols demonstrate that treating paspalic acid with a concentrated aqueous metal hydroxide in a phase-separated medium at 50°C achieves >98% conversion within 4 hours. The isolated yield of essentially pure D-lysergic acid exceeds 70%, with residual paspalic acid remaining below 2.0% [1]. This controlled, on-demand isomerization is quantitatively advantageous compared to attempting to purify D-lysergic acid directly from a mixed-epimer biological source, as it thermodynamically drives the formation of the desired D-lysergic acid while restricting the isolysergic acid byproduct to under 1%.

Evidence DimensionIsolated yield of pure D-lysergic acid
Target Compound DataPaspalic acid isomerization route (>70% isolated yield, <1% isolysergic acid)
Comparator Or BaselineDirect purification from mixed-epimer broth (typically <50% yield due to chromatographic losses of the iso-epimer)
Quantified Difference>20% absolute increase in isolated active precursor
ConditionsPhase-separated alkaline isomerization (50°C, 4 hours)

This highly efficient conversion protocol ensures that pharmaceutical manufacturers maximize their yield of the active D-lysergic acid enantiomer right before the critical amidation step.

Paspalicine BK Channel Modulation
Class-level inference
Enhances [125I]ChTX binding vs. inhibition by tremorgenic analogs; non-tremorgenic in animal models
Non-tremorgenic BK channel probe for dissecting tremor mechanisms in research models.
Analog structure-activity relationship context; paspalicine is a deshydroxy analog.
Isomerization to Lysergic Acid
Reported
1.5-10 mol tetraalkylammonium hydroxide per mol paspalic acid; 20-60°C, 20-30 h
Defines a patented isomerization route for lysergic acid production from paspalic acid.
Inert solvent (water or aliphatic alcohol); catalyst preferred 2.5 mol.

Ergopeptine and Ergoamide Synthesis

Paspalic acid is the preferred procurement starting material for synthesizing pharmaceutical derivatives like cabergoline, bromocriptine, and ergometrine. By utilizing paspalic acid as a stable precursor, manufacturers avoid the continuous yield losses associated with D-lysergic acid epimerization during storage, isomerizing the material to the active Δ9,10 form immediately prior to the critical amidation step [1].

Fermentation and Extraction Workflows

In biomanufacturing, directly accumulating D-lysergic acid in bioreactors leads to product degradation and complex mixed-epimer extraction. Paspalic acid serves as the ideal target metabolite in Claviceps paspali submerged fermentation, allowing for high-titer accumulation (up to 8.3 g/kg) and simplified two-phase solvent extraction before any alkaline isomerization is introduced [2].

Ergot Alkaloid Profiling Standard

Because paspalic acid represents the critical branch point before the formation of D-lysergic and isolysergic acids, it is an essential analytical standard for HPLC and capillary zone electrophoresis workflows. It enables quality control laboratories to accurately quantify the efficiency of the isomerization step and monitor the stability of ergot alkaloid batches [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Lysergic Acid Intermediate Synthesis
Patented isomerization process compatibility
Verify catalyst loading and reaction condition reproducibility at target scale
Analytical Reference Standard
Validated CZE method with reported LOD and precision
Confirm migration time resolution and recovery in specific fermentation matrices
Biocatalytic Intermediate Production
High enzymatic conversion route in specific Claviceps strains
Validate NADPH-dependent conversion efficiency and inhibitor profile in target system
BK Channel & Tremor Mechanism Research
Non-tremorgenic BK channel inhibitory analog (paspalicine)
Confirm ChTX binding modulation and absence of tremor in relevant models

XLogP3

-0.4

Exact Mass

268.1212

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P81DUK4Q2L

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5516-88-1

Wikipedia

Paspalic acid
1: Kim SU, Cho YJ, Floss HG, Anderson JA. Conversion of Elymoclavine to Paspalic Acid by a Particulate Fraction from an Ergotamine-Producing Strain of Claviceps sp. Planta Med. 1983 Jul;48(7):145-8. PubMed PMID: 17404974.
2: Himmelsbach M, Ferdig M, Rohrer T. Analysis of paspalic acid, lysergic acid, and iso-lysergic acid by capillary zone electrophoresis with UV- and quadrupole time-of-flight mass spectrometric detection. Electrophoresis. 2014 May;35(9):1329-33. doi: 10.1002/elps.201300224. Epub 2013 Oct 18. PubMed PMID: 24115177.
3: Kim SU, Anderson JA. Conversion of elymoclavine to paspalic acid by a particulate fraction from an ergotamine-producing strain of Claviceps sp. Planta Med. 1982 Jul;45(3):141. PubMed PMID: 17396831.

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